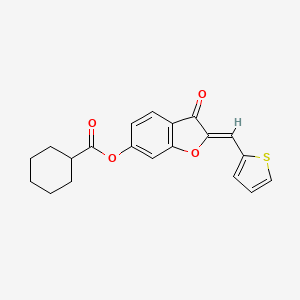

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate is a useful research compound. Its molecular formula is C20H18O4S and its molecular weight is 354.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds . They have shown a variety of biological effects, suggesting that they may interact with multiple targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by thiophene derivatives , it is likely that this compound affects multiple biochemical pathways.

Result of Action

Thiophene derivatives have been known to exhibit a variety of pharmacological properties , suggesting that this compound may have similar effects at the molecular and cellular level.

Activité Biologique

Chemical Structure and Properties

The compound's structure can be broken down into distinct functional groups contributing to its biological properties:

- Dihydrobenzofuran moiety : Known for various biological activities, including antioxidant and anti-inflammatory effects.

- Thiophenyl group : Often associated with enhanced pharmacological properties due to its electron-withdrawing characteristics.

- Cyclohexanecarboxylate : This ester group may influence lipophilicity and membrane permeability.

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate exhibit cytotoxic effects against various cancer cell lines. For instance:

- A related dihydrobenzofuran derivative demonstrated significant cytotoxicity against HCT-116 and MKN-45 cancer cell lines, suggesting potential applicability in cancer therapy .

- The mechanism of action may involve apoptosis induction and cell cycle arrest, although specific pathways for this compound require further elucidation.

Antimicrobial Properties

Compounds with similar structures have shown promising antimicrobial activity. For example:

- Derivatives of benzofuran have been evaluated for their antibacterial and antifungal properties, with some exhibiting potent effects against pathogenic strains .

Antioxidant Activity

The presence of the benzofuran moiety is often linked to antioxidant properties:

- Studies suggest that such compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing various diseases linked to oxidative damage.

Table 1: Summary of Biological Activities

Mechanistic Studies

Research into the mechanism of action for similar compounds has highlighted several pathways:

- Apoptosis Induction : Compounds have been shown to activate caspases leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : Certain derivatives inhibit key proteins involved in cell cycle progression.

- Reactive Oxygen Species (ROS) Modulation : These compounds can modulate ROS levels, contributing to their antioxidant effects.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The compound can be synthesized through various methods involving the cyclization of thiophene derivatives with benzofuran systems. Techniques such as density functional theory (DFT) investigations have been employed to optimize the synthetic pathways and predict the electronic properties of the compound. The structural elucidation typically involves spectroscopic techniques including NMR, IR, and mass spectrometry to confirm the molecular architecture.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of thiophene derivatives, including those related to (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate. The antioxidant activity is often evaluated using assays such as ABTS and DPPH, where compounds exhibit significant inhibition rates against free radicals. For instance, certain derivatives have shown inhibition percentages comparable to standard antioxidants like ascorbic acid .

Antibacterial Activity

The compound has demonstrated notable antibacterial properties against various Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis. The structure-activity relationship (SAR) studies indicate that modifications on the thiophene ring can enhance antibacterial efficacy. Compounds with amino or methoxy substituents have been particularly effective due to increased hydrophilicity and interaction with bacterial membranes .

Anticancer Potential

Preliminary investigations into the anticancer potential of this compound reveal promising results against several cancer cell lines. The mechanism of action may involve the induction of apoptosis in cancer cells, attributed to the presence of the benzofuran moiety which is known for its cytotoxic effects. Ongoing studies are aimed at elucidating these mechanisms further .

Material Science Applications

In addition to biological applications, derivatives of this compound are being explored for use in materials science. Their unique electronic properties make them suitable candidates for applications in organic photovoltaics and conductive polymers. The incorporation of thiophene units enhances charge mobility and stability in organic electronic devices .

Case Study: Synthesis of Thiophene Derivatives

A recent study synthesized a series of thiophene derivatives that included this compound as a key intermediate. The synthesized compounds were evaluated for their antioxidant and antibacterial activities, demonstrating significant biological effects that warrant further exploration in drug development .

Case Study: DFT Studies

DFT studies conducted on related compounds provided insights into their electronic properties and stability, suggesting that modifications could lead to enhanced biological activity and material properties. This computational approach aids in predicting the behavior of these compounds in various applications before experimental validation .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] cyclohexanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4S/c21-19-16-9-8-14(23-20(22)13-5-2-1-3-6-13)11-17(16)24-18(19)12-15-7-4-10-25-15/h4,7-13H,1-3,5-6H2/b18-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABWSBWACJQWAP-PDGQHHTCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.